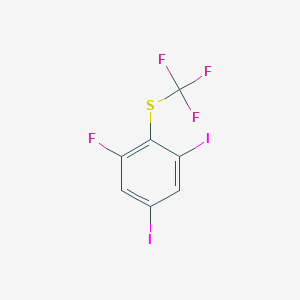
1-Bromo-3-ethoxy-5-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-ethoxy-5-isopropylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethoxy-5-isopropylbenzene can be synthesized through a multi-step process involving the bromination of 3-ethoxy-5-isopropylbenzene. The general synthetic route involves:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Ethoxylation: The introduction of an ethoxy group (-OCH2CH3) to the benzene ring. This can be done using ethyl alcohol (ethanol) in the presence of a strong acid like sulfuric acid (H2SO4).
Isopropylation: The introduction of an isopropyl group (-CH(CH3)2) to the benzene ring. This can be achieved using isopropyl chloride (CH3CHClCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination, ethoxylation, and isopropylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-ethoxy-5-isopropylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under basic conditions.
Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Nitration: 1-Nitro-3-ethoxy-5-isopropylbenzene
Hydrolysis: 3-Ethoxy-5-isopropylphenol
Oxidation: 3-Ethoxy-5-isopropylbenzoic acid
Aplicaciones Científicas De Investigación
1-Bromo-3-ethoxy-5-isopropylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-ethoxy-5-isopropylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the isopropyl group can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
1-Bromo-3-ethoxy-5-isopropylbenzene can be compared with other similar compounds such as:
1-Bromo-3-methoxy-5-isopropylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3-ethoxy-5-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-Chloro-3-ethoxy-5-isopropylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-bromo-3-ethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-6-9(8(2)3)5-10(12)7-11/h5-8H,4H2,1-3H3 |
Clave InChI |
IIRRWXMIXCTIGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


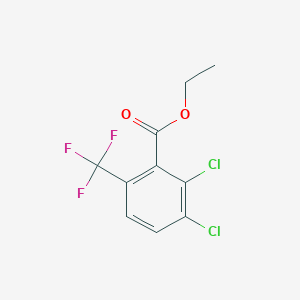
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)

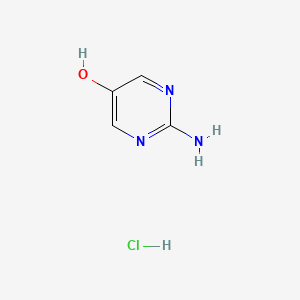
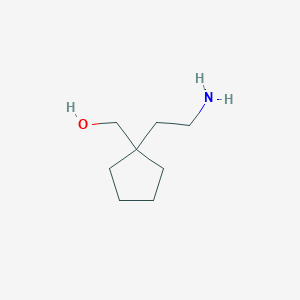
![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)

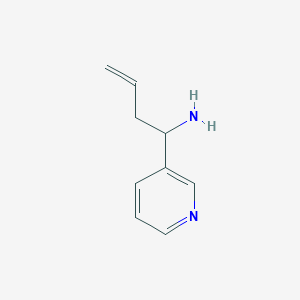

![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
